molecular formula C15H12Cl2O2 B3372609 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine CAS No. 92436-45-8

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine

Cat. No.: B3372609
CAS No.: 92436-45-8
M. Wt: 295.2 g/mol
InChI Key: LTQPRHNCZQSHRA-UHFFFAOYSA-N
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Description

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system substituted with chlorine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-benzodioxole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituents. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloro substituents or to convert them into other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-8-(chloromethyl)-4H-benzodioxine
  • 6-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Uniqueness

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine is unique due to the presence of both chloro and phenyl substituents on the benzodioxine ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPRHNCZQSHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CCl)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585381
Record name 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92436-45-8
Record name 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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